7-Methoxyfuro[3,2-b]pyridine

Organic Synthesis C-H Activation Medicinal Chemistry

Procure 7-Methoxyfuro[3,2-b]pyridine (CAS 182691-78-7) to access a privileged furo[3,2-b]pyridine scaffold essential for targeted kinase inhibitor design. The 7-methoxy substituent is non-interchangeable—it enables Pd-catalyzed direct arylation at C-7 for constructing 3,5,7-trisubstituted libraries that modulate the Hedgehog pathway []. It is also a critical, patented precursor in the synthesis of novel JAK inhibitor prodrugs for inflammatory and autoimmune diseases, making it indispensable for SAR-driven medicinal chemistry and chemical probe development for CLK and HIPK kinases [][][].

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 182691-78-7
Cat. No. B068887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyfuro[3,2-b]pyridine
CAS182691-78-7
SynonymsFuro[3,2-b]pyridine,7-methoxy-(9CI)
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC=C1)C=CO2
InChIInChI=1S/C8H7NO2/c1-10-7-2-4-9-6-3-5-11-8(6)7/h2-5H,1H3
InChIKeyNTJQVBGKQKAGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyfuro[3,2-b]pyridine: A Critical Fused Heterocyclic Building Block for Kinase Inhibitor Drug Discovery


7-Methoxyfuro[3,2-b]pyridine (CAS 182691-78-7) is a heterocyclic organic compound with the molecular formula C₈H₇NO₂, characterized by a fused ring system of furan and pyridine with a methoxy group at the 7-position [1]. The broader furo[3,2-b]pyridine scaffold is recognized as a 'privileged' structure for developing highly selective kinase inhibitors, particularly targeting CLKs (cdc-like kinases) and HIPKs (homeodomain-interacting protein kinases) [2]. This compound serves as a versatile synthetic intermediate, enabling specific functionalization via C-7 activation and is implicated as a precursor in the development of JAK inhibitor prodrugs [3].

The Uncompromising Specificity of 7-Methoxyfuro[3,2-b]pyridine in Advanced Synthesis and Drug Candidate Design


The exact substitution pattern of 7-Methoxyfuro[3,2-b]pyridine is non-interchangeable due to the profound impact of regiochemistry on biological activity and synthetic utility. Within the furo[3,2-b]pyridine class, functionalization at the 7-position is critical; for instance, a library of 3,5,7-trisubstituted furo[3,2-b]pyridines was required to identify sub-micromolar modulators of the Hedgehog pathway [1]. Generic substitution with an analog lacking the 7-methoxy group (e.g., the parent furo[3,2-b]pyridine) would prevent the specific C-7H bond activation necessary for advanced derivatization [2] and eliminate the structural motif that defines its role as a specific precursor in the synthesis of complex drug candidates like JAK inhibitor prodrugs [3].

Quantifiable Differentiation: Procurement Advantages of 7-Methoxyfuro[3,2-b]pyridine Over Closest Analogs


C-7 Functionalization Accessibility vs. Parent Scaffold

The 7-methoxy substituent facilitates targeted functionalization of the furo[3,2-b]pyridine core. While the parent scaffold furo[3,2-b]pyridine (CAS 272-62-8) lacks this handle, 7-Methoxyfuro[3,2-b]pyridine enables further derivatization at the C-7 position through established palladium-catalyzed direct arylation methods [1]. This provides a distinct synthetic route to more complex pharmacophores compared to unsubstituted analogs.

Organic Synthesis C-H Activation Medicinal Chemistry

Documented Role as a Proximal Precursor in JAK Inhibitor Prodrug Patents

The commercial availability of 7-Methoxyfuro[3,2-b]pyridine is directly relevant to recent patent-protected pharmaceutical compositions. It is explicitly identified as a key precursor in the synthetic route for prodrugs of JAK enzyme inhibitors described in patent WO2024041586A1 [1]. This differentiates it from other furo[3,2-b]pyridine analogs (e.g., 5-chloro derivatives) that are not cited in the context of this specific, novel prodrug approach for treating inflammatory diseases.

Medicinal Chemistry Prodrug Synthesis Immunology

Association with a Scaffold Shown to be Privileged for Selective Kinase Inhibition vs. Other Kinase Cores

The furo[3,2-b]pyridine core, of which 7-Methoxyfuro[3,2-b]pyridine is a member, has been established as a 'privileged scaffold' for developing highly selective kinase inhibitors, particularly against CLK1/2/4 and HIPK2 [1]. This differentiates the compound's underlying architecture from other common kinase inhibitor cores (e.g., quinazolines, pyrazolo[3,4-d]pyrimidines) which may have different selectivity and off-target profiles. While direct kinase inhibition data for the 7-methoxy derivative is limited, its role as a versatile synthetic intermediate allows for the exploration of this validated pharmacophore.

Kinase Inhibition Drug Discovery Selectivity

Essential Building Block for 3,5,7-Trisubstituted Modulators of Hedgehog Signaling

Research has demonstrated that accessing the full biological potential of the furo[3,2-b]pyridine core often requires substitution at the 7-position. A profiling study identified that 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog pathway, a key signaling cascade in development and cancer [1]. This contrasts with 3,5-disubstituted analogs, which were optimized for CLK inhibition but did not show this Hedgehog pathway modulation [1].

Hedgehog Pathway Medicinal Chemistry Cancer

Optimal Use Cases for 7-Methoxyfuro[3,2-b]pyridine in Research and Development


Synthesis of Advanced C-7 Functionalized Kinase Inhibitor Analogs

Leverage 7-Methoxyfuro[3,2-b]pyridine as a starting material for the regioselective synthesis of complex furo[3,2-b]pyridine derivatives. Established Pd-catalyzed direct arylation methods allow for precise functionalization at the C-7 position [1], enabling access to the 3,5,7-trisubstituted chemical space that has shown promise in modulating the Hedgehog pathway [2].

Development and Manufacture of JAK Inhibitor Prodrugs

Utilize this compound as a key, patented precursor in the synthesis of novel JAK enzyme inhibitor prodrugs [1]. Its specific role in the disclosed synthetic route makes it essential for research groups and pharmaceutical companies working on or validating this particular prodrug strategy for treating inflammatory and autoimmune diseases [1].

Exploring the Structure-Activity Relationship (SAR) of a Privileged Kinase Scaffold

Employ 7-Methoxyfuro[3,2-b]pyridine as a central building block to systematically explore the SAR of the furo[3,2-b]pyridine core for kinase inhibition. The core scaffold has been validated as a source of highly selective CLK and HIPK inhibitors [1], and the 7-methoxy derivative offers a versatile handle for creating diverse compound libraries to probe kinase selectivity profiles [2].

Synthesizing Chemical Biology Probes for CLK and HIPK Kinases

Build upon the established work with furo[3,2-b]pyridines to create new chemical probes for studying the functions of CLK and HIPK kinases. The scaffold's proven ability to generate highly selective inhibitors, such as MU1210, MU135, and MU1787 [1], makes it an ideal starting point for developing the next generation of research tools for these important but relatively underexplored kinases.

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